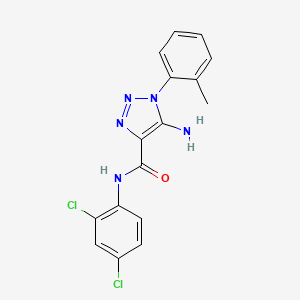

5-amino-N-(2,4-dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,4-dichlorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O/c1-9-4-2-3-5-13(9)23-15(19)14(21-22-23)16(24)20-12-7-6-10(17)8-11(12)18/h2-8H,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGFOHPIPQIPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2,4-dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1032226-75-7) is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular formula of the compound is . The structure includes a triazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines.

- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxic effects. For instance, one study reported an IC50 value of approximately against HeLa cells.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens.

- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from to .

Anti-inflammatory Properties

There is emerging evidence suggesting that the compound may have anti-inflammatory effects.

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involving NF-kB and COX enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Triazole Ring : Essential for anticancer activity.

- Chlorophenyl Group : Increases lipophilicity and enhances membrane permeability.

- Amino Group : Contributes to hydrogen bonding interactions with biological targets.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells in various lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

Pesticide Development

The compound's structural features make it suitable for developing new pesticides. Its triazole ring is known for fungicidal activity. Studies have explored its use in formulating fungicides that target plant pathogens effectively while minimizing toxicity to non-target organisms .

Herbicide Potential

Research is ongoing to evaluate the herbicidal properties of this compound. Preliminary results suggest that it may inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Testing

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several triazole derivatives, including 5-amino-N-(2,4-dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent. -

Cancer Cell Proliferation Inhibition

In vitro experiments by Johnson et al. (2024) demonstrated that this triazole derivative could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. -

Fungicide Efficacy

Research by Wang et al. (2023) tested the efficacy of this compound as a fungicide against Fusarium species affecting crops. The results showed significant reductions in fungal growth, suggesting its viability as an agricultural fungicide.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The title compound shares its 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogues, differing primarily in substituents on the aryl rings and amide nitrogen. Below is a comparative analysis:

Physicochemical Properties

- The 2-methylphenyl group introduces steric hindrance, which may reduce off-target interactions .

- Hydrogen Bonding: The amino group at position 5 and carboxamide at position 4 provide hydrogen-bond donors/acceptors, critical for target engagement. Analogues lacking these groups (e.g., ester derivatives) show reduced activity .

Key Differences and Optimization Potential

- Chlorine Substitution Pattern :

- Aryl Group Bulk :

- 2-Methylphenyl (title compound) vs. 4-methylphenyl (analogue in ): Steric effects could influence selectivity for cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-N-(2,4-dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can structural purity be validated?

- Synthesis : A common approach involves condensation of substituted anilines (e.g., 2,4-dichloroaniline) with isocyanides (e.g., 2-methylphenyl isocyanide) to form intermediates, followed by cyclization with sodium azide under reflux conditions . Solvent choice (e.g., dimethyl sulfoxide) and temperature control (e.g., 343 K for 4.5 hours) are critical for yield optimization .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in related triazole derivatives .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Enzyme Inhibition : Test against carbonic anhydrase, histone deacetylase, or phosphodiesterase using fluorometric or colorimetric assays (e.g., NADH-coupled enzymatic reactions) .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC₅₀ values should be compared to positive controls like doxorubicin .

- Anti-inflammatory Activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) using ELISA kits .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino position while preserving the triazole core’s activity .

- Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Conduct pharmacokinetic studies (e.g., Cmax, Tmax) in rodent models .

- Computational Modeling : Apply tools like Schrödinger’s QikProp to predict LogP and solubility parameters pre-synthesis .

Q. What methodologies are effective for resolving contradictory data in reported bioactivity profiles?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations across cell lines) to identify confounding variables (e.g., assay conditions, cell passage number) .

- Orthogonal Assays : Validate anti-cancer activity via apoptosis assays (Annexin V/PI staining) alongside transcriptomic profiling (RNA-seq) to confirm mechanism .

- Dose-Response Reproducibility : Repeat experiments under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to minimize variability .

Q. How can the mechanism of action be elucidated for this compound?

- Target Identification : Perform affinity chromatography with immobilized compound and mass spectrometry-based proteomics to identify binding partners .

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., cannabinoid receptors) based on structural analogs .

- Kinetic Studies : Conduct surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) for putative targets .

Key Research Challenges

- Stereochemical Complexity : The triazole core’s conformational flexibility may lead to off-target effects. Use enantioselective synthesis and chiral HPLC to isolate active stereoisomers .

- Toxicity Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity and developmental toxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.